Bienvenue dans la boutique en ligne BenchChem!

2-(Difluoromethyl)azetidine; trifluoroacetic acid

Medicinal Chemistry Bioisosterism Hydrogen Bonding

2-(Difluoromethyl)azetidine TFA (CAS 1820641-63-1) outperforms -CF₃ analogs: the -CF₂H group contributes H-bond donor capacity (pKa ~10–12) while maintaining a logP ~1.03—a balance critical for CNS permeability without off-target promiscuity. The azetidine ring confers conformational rigidity and validated metabolic stability gains over larger-ring homologs, as demonstrated in DGAT2 inhibitor programs. This scaffold enables systematic ring-contraction studies, bioisosteric replacement of flexible substituents, and fluorinated lead optimization. Ideal for medicinal chemistry teams pursuing binding affinity, selectivity, and clearance improvements. Order high-purity material now.

Molecular Formula C6H8F5NO2
Molecular Weight 221.13
CAS No. 1820641-63-1
Cat. No. B3048799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)azetidine; trifluoroacetic acid
CAS1820641-63-1
Molecular FormulaC6H8F5NO2
Molecular Weight221.13
Structural Identifiers
SMILESC1CNC1C(F)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C4H7F2N.C2HF3O2/c5-4(6)3-1-2-7-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7)
InChIKeyQPKQRDUATZOQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)azetidine TFA Salt (CAS 1820641-63-1): Procurement-Relevant Physicochemical and Structural Baseline


2-(Difluoromethyl)azetidine; trifluoroacetic acid (CAS 1820641-63-1) is a fluorinated saturated nitrogen heterocycle supplied as its trifluoroacetic acid (TFA) salt . The compound features a four-membered azetidine ring with a difluoromethyl (-CF₂H) group substituted at the 2-position [1]. The free base has the molecular formula C₄H₇F₂N (MW: 107.10 g/mol), while the TFA salt form bears the formula C₆H₈F₅NO₂ (MW: 221.13 g/mol) . The compound serves as a versatile building block in medicinal chemistry for the synthesis of fluorinated analogs and is subject to ECHA CLP classification (Acute Tox. 3, H301/H311/H331), requiring appropriate handling in research settings [2].

Why 2-(Difluoromethyl)azetidine Cannot Be Replaced by Trifluoromethyl or Unsubstituted Azetidine Analogs in Drug Discovery Programs


Generic substitution among fluorinated azetidine derivatives is not scientifically valid due to fundamentally divergent physicochemical profiles that drive downstream pharmacokinetic and target engagement outcomes. The -CF₂H group is not merely a lipophilicity modulator; it introduces hydrogen-bond donor capacity (pKa ~10-12) that is entirely absent in -CF₃ analogs, enabling distinct intermolecular interactions with biological targets . Furthermore, the azetidine ring itself confers conformational rigidity and distinct metabolic stability profiles relative to larger ring homologs such as pyrrolidine and piperidine, with comparative intrinsic microsomal clearance data demonstrating that ring size is a major determinant of metabolic fate independent of fluorination pattern [1]. Substituting a 2-(difluoromethyl)azetidine scaffold with a 2-(trifluoromethyl)azetidine or an unsubstituted azetidine alters hydrogen-bonding capacity, lipophilicity, and basicity simultaneously, changes that propagate to binding affinity, selectivity, and clearance—thereby invalidating structure-activity relationships established with the original scaffold .

2-(Difluoromethyl)azetidine: Quantified Differentiation Evidence for Informed Procurement Decisions


Hydrogen-Bond Donor Capacity: -CF₂H vs -CF₃ Differentiation in Azetidine Scaffolds

The difluoromethyl group (-CF₂H) confers hydrogen-bond donor capacity to the azetidine scaffold that is completely absent in trifluoromethyl (-CF₃) analogs . The -CF₂H group exhibits a pKa range of approximately 10-12, enabling it to act as a weak hydrogen-bond donor, whereas the -CF₃ group lacks any hydrogen-bond donor capability . This distinction is critical for CNS-targeted drug candidates where hydrogen-bonding interactions influence target engagement and permeability .

Medicinal Chemistry Bioisosterism Hydrogen Bonding

Metabolic Stability: Azetidine vs Piperidine Scaffold Differentiation

In a systematic study of mono- and difluorinated saturated heterocyclic amines, azetidine derivatives demonstrated high intrinsic microsomal clearance stability, with the single exception of the 3,3-difluoroazetidine derivative [1]. In a separate direct comparative study within a DGAT2 inhibitor program, replacement of a piperidine ring with an azetidine ring resulted in lower intrinsic clearance in human liver microsomes [2]. Piperidine-based compound 1 exhibited high metabolic intrinsic clearance driven by extensive piperidine ring oxidation, whereas the azetidine replacement (compound 2) demonstrated reduced intrinsic clearance [2].

Pharmacokinetics Metabolic Stability Hepatic Clearance

Conformational Rigidity: Azetidine as Bioisosteric Replacement for Isopropyl and gem-Dimethyl Groups

The azetidine ring serves as a conformationally rigid bioisostere for isopropyl and gem-dimethyl groups in drug design [1]. Virtual screening studies replacing isopropyl groups with azetidine moieties in approved drugs demonstrated improved molecular docking affinities: azetidine-procarbazine showed a binding affinity of -8.083 kcal/mol, azetidine-erdafitinib -7.677 kcal/mol, and azetidine-nateglinide -6.686 kcal/mol, each representing enhanced binding potential compared to their parent isopropyl-containing molecules [1]. The four-membered ring locks bioactive conformations, reducing entropic penalties upon target binding and eliminating metabolic weak points associated with flexible alkyl substituents .

Drug Design Bioisosterism Conformational Analysis

Basicity Modulation: pKa Reduction via Difluoromethyl Substitution

Difluoromethylation of the azetidine nitrogen reduces the pKa of the amine, with predicted values ranging from 7.2 to 7.8 for 2-(difluoromethyl)azetidine . This represents a significant reduction from the pKa of unsubstituted azetidine (pKa ~11.3), moving the basicity into a range that favors reduced off-target receptor binding and decreased susceptibility to oxidative N-dealkylation . The pKa shift is attributed to the electron-withdrawing inductive effect of the adjacent -CF₂H group .

Physicochemical Properties Drug-likeness Amine Basicity

2-(Difluoromethyl)azetidine TFA Salt: Evidence-Backed Procurement Scenarios for Drug Discovery and Chemical Biology


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Hydrogen-Bond Donor Capacity

In CNS-targeted drug discovery, compounds must maintain sufficient lipophilicity for blood-brain barrier penetration while retaining hydrogen-bonding capacity for target engagement . The -CF₂H group in 2-(difluoromethyl)azetidine provides this balance (logP ~1.03 with hydrogen-bond donor capacity), offering a critical advantage over -CF₃ analogs (logP ~1.58, no hydrogen-bond donor) . Procurement of 2-(difluoromethyl)azetidine is indicated when a CNS program requires a fluorinated azetidine building block that preserves hydrogen-bonding potential without excessive lipophilicity that could drive off-target promiscuity or increase metabolic clearance .

Lead Optimization Campaigns Replacing Metabolically Labile Piperidine Moieties

When a lead series exhibits high intrinsic clearance driven by piperidine ring oxidation, substitution with an azetidine scaffold can reduce metabolic liability . This evidence-backed strategy, validated in the DGAT2 inhibitor program that ultimately produced the clinical candidate ervogastat, demonstrates that azetidine replacement can lower intrinsic clearance in human liver microsomes . 2-(Difluoromethyl)azetidine procurement is appropriate when a medicinal chemistry team seeks to systematically evaluate ring-contracted azetidine analogs of piperidine-containing leads to improve metabolic stability while retaining the benefits of fluorine substitution .

Bioisosteric Replacement of Isopropyl or gem-Dimethyl Groups in Lead Optimization

When lead compounds contain flexible isopropyl or gem-dimethyl substituents that contribute to conformational entropy penalties upon binding or represent metabolic weak points, azetidine bioisosteric replacement offers a validated strategy for improvement . Virtual screening studies have confirmed that azetidine-modified drug analogs (e.g., procarbazine, erdafitinib, nateglinide) achieve enhanced molecular docking affinities relative to their parent compounds . Procurement of 2-(difluoromethyl)azetidine enables the synthesis and evaluation of conformationally locked analogs where the difluoromethyl group provides additional hydrogen-bonding and metabolic stability benefits beyond the ring constraint alone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)azetidine; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.